molecular formula C13H17NO3 B1203613 N-[4-(oxan-2-yloxy)phenyl]acetamide CAS No. 51453-65-7

N-[4-(oxan-2-yloxy)phenyl]acetamide

Cat. No.: B1203613
CAS No.: 51453-65-7
M. Wt: 235.28 g/mol
InChI Key: XROXKJRPYIKBQH-UHFFFAOYSA-N
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Description

N-[4-(oxan-2-yloxy)phenyl]acetamide: is a chemical compound that features a tetrahydropyran ring bonded to a 4-acetaminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(oxan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-acetaminophenol with tetrahydropyran derivatives. One common method includes the etherification of 4-acetaminophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(oxan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(oxan-2-yloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(oxan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(oxan-2-yloxy)phenyl]acetamide is unique due to the presence of both the tetrahydropyran ring and the acetaminophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

51453-65-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[4-(oxan-2-yloxy)phenyl]acetamide

InChI

InChI=1S/C13H17NO3/c1-10(15)14-11-5-7-12(8-6-11)17-13-4-2-3-9-16-13/h5-8,13H,2-4,9H2,1H3,(H,14,15)

InChI Key

XROXKJRPYIKBQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCO2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCO2

Synonyms

2-(4-acetaminophenoxy)tetrahydropyran
2-(p-acetaminophenoxy)tetrahydropyran

Origin of Product

United States

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